2-Nitro-strychnine
Overview
Description
2-Nitro-strychnine: is a derivative of the well-known alkaloid strychnine, which is a potent neurotoxin Strychnine is naturally found in the seeds of the Strychnos nux-vomica tree
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-strychnine typically involves the nitration of strychnine. This can be achieved by treating strychnine with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the strychnine molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction safely and efficiently. The reaction conditions are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-strychnine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 2-Amino-strychnine.
Oxidation: Various nitroso derivatives.
Substitution: Derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
2-Nitro-strychnine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It serves as a model compound for studying nitration and reduction reactions.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-strychnine is similar to that of strychnine. It acts as an antagonist of glycine and acetylcholine receptors, primarily affecting the motor nerve fibers in the spinal cord. This leads to increased muscle contractions and can result in severe convulsions. The nitro group may also influence the compound’s interaction with molecular targets and pathways, potentially altering its pharmacological profile.
Comparison with Similar Compounds
Strychnine: The parent compound, known for its potent neurotoxic effects.
2-Amino-strychnine: A reduction product of 2-Nitro-strychnine.
Brucine: Another alkaloid found in the same plant as strychnine, with similar but less potent effects.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts different chemical reactivity and potential applications compared to strychnine and its other derivatives. The nitro group allows for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4aR,5aS,13aS,15aS,15bR)-10-nitro-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-18-9-16-19-13-8-17-21(4-5-22(17)10-11(13)3-6-28-16)14-7-12(24(26)27)1-2-15(14)23(18)20(19)21/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXISQSCVEHKU-QMVMYWSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952309 | |
Record name | 2-Nitrostrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29854-52-2 | |
Record name | Strychnine, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029854522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrostrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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